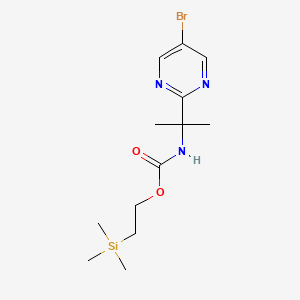
2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate
説明
2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C13H22BrN3O2Si and its molecular weight is 360.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protective Groups in Synthesis
- The use of 2-(Trimethylsilyl)ethyl esters as carboxyl protecting groups demonstrates their utility in synthetic organic chemistry, particularly in the synthesis of complex molecules like curvularin, a mold metabolite. These esters can be selectively removed using fluoride ions, showcasing their potential in stepwise synthetic strategies (Gerlach, 1977).
Catalytic Asymmetric Synthesis
- N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate has been used in osmium-catalyzed asymmetric aminohydroxylation of alkenes, leading to the production of enantiomerically enriched aminoalcohols. This highlights the compound's role in creating chiral molecules, which are important in pharmaceutical synthesis (Reddy et al., 1998).
Anticancer Agent Synthesis
- Research into the synthesis of potential anticancer agents involved the transformation of pyridine derivatives into pyrido[4,3-b][1,4]oxazines and thiazines. These compounds were evaluated for their effects on cell proliferation and survival in cancer models, suggesting the relevance of similar compounds in medicinal chemistry (Temple et al., 1983).
Transformations to Thioesters
- The conversion of 2-(trimethylsilyl)ethyl sulfides into thioesters using carboxylic acid chloride and AgBF4 showcases the versatility of trimethylsilyl-protected compounds in organic synthesis. These transformations enable the use of sulfides as sulfhydryl protective groups, indicating the potential for further functional group manipulations (Grundberg et al., 1999).
Derivatization in Analytical Chemistry
- A study on the derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages demonstrates the application of silylation reactions in analytical chemistry. This method involves using bis-(trimethylsilyl)trifluoroacetamide for silylation, showcasing the importance of silyl groups in enhancing analytical procedures (Xu et al., 2012).
Ester Formation
- The formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst was demonstrated using 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. This indicates the compound's utility in facilitating esterification reactions, which are crucial in various synthetic pathways (Lin et al., 2021).
作用機序
The mechanism of action of this compound is not specified as it is likely used as a building block in the synthesis of more complex molecules.
特性
IUPAC Name |
2-trimethylsilylethyl N-[2-(5-bromopyrimidin-2-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrN3O2Si/c1-13(2,11-15-8-10(14)9-16-11)17-12(18)19-6-7-20(3,4)5/h8-9H,6-7H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVWNIKUNDPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)NC(=O)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrN3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid](/img/structure/B1380542.png)

![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)
![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B1380546.png)
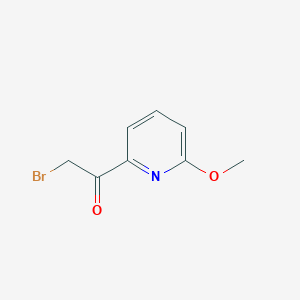

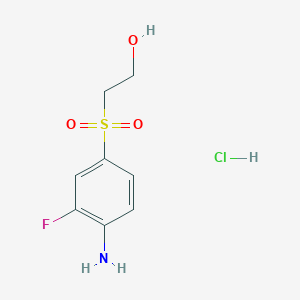
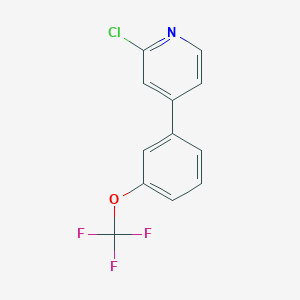
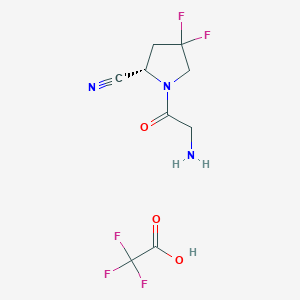
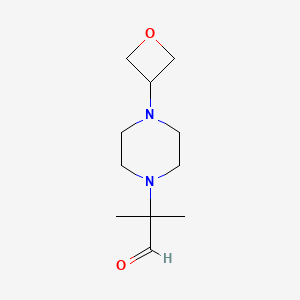

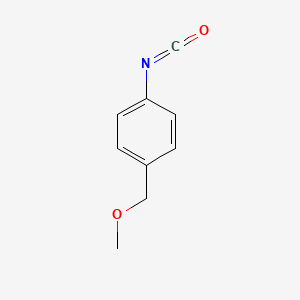
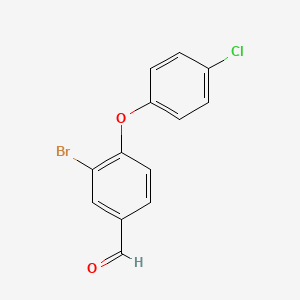
![6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)
